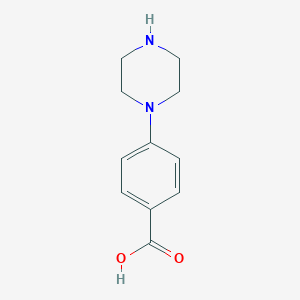

4-(Piperazin-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGYKSQGLCAAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360806 | |

| Record name | 4-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85474-75-5 | |

| Record name | 4-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperazin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperazin-1-yl)benzoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)benzoic acid, a key building block in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and significant applications, particularly as a pharmaceutical intermediate and a versatile linker in novel therapeutic modalities. While the specific pharmacological profile of the parent compound is not extensively documented, the diverse biological activities of its derivatives underscore the importance of this scaffold. This guide consolidates available data to serve as a valuable resource for professionals in the field.

Introduction

This compound is a bifunctional organic compound featuring a piperazine ring attached to a benzoic acid moiety. This unique structure provides both a basic secondary amine and an acidic carboxylic acid group, making it a highly versatile scaffold in organic synthesis and medicinal chemistry. The piperazine ring is a well-established "privileged structure" in drug discovery, known for its ability to interact with multiple biological targets and improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability. Consequently, this compound and its derivatives are integral to the synthesis of a wide range of biologically active molecules. Its most notable application is as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib, a groundbreaking targeted therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Furthermore, its structure is well-suited for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic strategy.

Synthesis of this compound and Derivatives

The primary synthetic route to this compound and its N-substituted derivatives is through nucleophilic aromatic substitution. This typically involves the reaction of a piperazine derivative with a para-substituted benzoic acid, often with a leaving group such as fluorine or chlorine at the para position.

A common and efficient method for synthesizing derivatives of this compound involves the reaction of a protected piperazine with 4-fluorobenzoic acid in the presence of a base. The following experimental protocol is for the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a closely related derivative. This can be adapted for the synthesis of the parent compound by using an appropriate N-protected piperazine, followed by a deprotection step, or by direct reaction with piperazine, although the latter may lead to di-substituted byproducts.

General Synthetic Workflow

The synthesis of this compound derivatives via nucleophilic aromatic substitution can be visualized as follows:

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid

The following protocol is based on a published procedure for the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.[2]

Materials:

-

Ethyl 1-piperazinecarboxylate (2.0 g, 12.6 mmol)

-

4-Fluorobenzoic acid (1.7 g, 12.6 mmol)

-

Potassium carbonate (K₂CO₃) (2.6 g, 18.9 mmol)

-

Dry acetonitrile (10 mL)

-

Ice-cold water (100 mL)

-

Glacial acetic acid

Procedure:

-

A mixture of ethyl 1-piperazinecarboxylate, 4-fluorobenzoic acid, and potassium carbonate is prepared in dry acetonitrile.

-

The reaction mixture is heated at 353 K (80 °C) for 12 hours with constant stirring under a nitrogen atmosphere.

-

After heating, the mixture is cooled to room temperature.

-

The cooled mixture is then slowly poured into ice-cold water.

-

The aqueous mixture is acidified to a pH of 3-5 using glacial acetic acid, which leads to the precipitation of the product.

-

The precipitate is collected by filtration.

-

The collected solid is washed and dried to yield the final product as a pale-white crystalline solid.

Yield: Approximately 70%.[2]

Physicochemical and Pharmacological Properties

The physicochemical properties of this compound and its derivatives are crucial for their application in drug development. The following tables summarize key properties for the parent compound and its commonly used 4-methyl derivative.

Physicochemical Properties

| Property | This compound | 4-(4-Methylpiperazin-1-yl)benzoic acid |

| Molecular Formula | C₁₁H₁₄N₂O₂ | C₁₂H₁₆N₂O₂[3] |

| Molecular Weight | 206.24 g/mol | 220.27 g/mol [3] |

| Appearance | Crystals | Solid |

| Melting Point | 295 °C | 230 °C |

| Boiling Point | 424.7±30.0 °C (Predicted) | 393.9±37.0 °C at 760 mmHg |

| Density | 1.211±0.06 g/cm³ (Predicted) | 1.2±0.1 g/cm³ |

| pKa | 5.02±0.10 (Predicted) | 5.02±0.10 (Predicted) |

| Solubility | Slightly soluble in water; Soluble in chloroform, dichloromethane, and ethanol. | Soluble in chloroform, dichloromethane, and ethanol; slightly soluble in water. |

| Storage Conditions | Store at Room Temperature | Sealed in dry, Room Temperature |

Pharmacological Properties and Biological Activity

-

Anti-inflammatory Activity: Derivatives of this compound have been investigated for their anti-inflammatory properties. For instance, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid has been synthesized and evaluated as a non-steroidal anti-inflammatory drug (NSAID).

-

Antimicrobial Activity: Some amide derivatives of p-aminobenzoic acid incorporating a piperazine moiety have shown significant antibacterial and antifungal activities.

-

Tyrosine Kinase Inhibition: As previously mentioned, this compound derivatives are crucial intermediates in the synthesis of tyrosine kinase inhibitors like Imatinib. This demonstrates their role in the development of anticancer agents.

-

Other Activities: Various derivatives have been explored for a wide range of therapeutic targets, including but not limited to GPCR ligands, ion channel modulators, and protease inhibitors. The piperazine moiety is key to the interaction of these molecules with their biological targets.

It is important to note that the specific activity of a derivative is highly dependent on the other substituents on the piperazine and benzoic acid rings.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in modern drug discovery and development.

Pharmaceutical Intermediate

The most prominent application of a derivative of this compound is as a key intermediate in the synthesis of Imatinib. The 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid derivative is a direct precursor in the multi-step synthesis of this life-saving medication.[1] This underscores the industrial importance of reliable and scalable synthetic routes to this class of compounds.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound and its derivatives are increasingly being used as rigid and versatile linkers in the design of PROTACs. The piperazine ring can improve the solubility and pharmacokinetic properties of the PROTAC molecule.

Caption: Role of this compound as a linker in PROTACs.

Conclusion

This compound is a cornerstone molecule in the field of drug discovery and development. Its straightforward synthesis, versatile chemical handles, and the privileged nature of the piperazine scaffold make it an invaluable building block for creating complex and biologically active molecules. From its critical role in the synthesis of established drugs like Imatinib to its emerging application as a linker in innovative therapeutic platforms such as PROTACs, the importance of this compound is set to grow. This guide provides a foundational understanding of its synthesis and properties, intended to support researchers and scientists in leveraging this versatile compound for future therapeutic innovations.

References

- 1. EP0937054B1 - 4-(1-piperazinyl)benzoic acid derivatives, process for preparing them and their therapeutic applications - Google Patents [patents.google.com]

- 2. 2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}benzoic acid | C16H16N4O3 | CID 2815240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Physicochemical Properties of 4-(Piperazin-1-yl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperazin-1-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. This document details its key characteristics, presents available quantitative data in a structured format, and outlines detailed experimental protocols for their determination.

Core Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The following table summarizes the available quantitative data for this compound. It is important to note that while some of these values have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Data Type |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| Melting Point | 295 °C | Experimental[1] |

| Boiling Point | 424.7 ± 30.0 °C | Predicted[1] |

| Density | 1.211 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 5.02 ± 0.10 | Predicted[1] |

| LogP (XlogP) | -1.6 | Predicted[2] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections provide detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this determination.[3][4][5][6]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

This compound sample, finely powdered

-

Thermometer, calibrated

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound is placed in a mortar and finely ground to a powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[3]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to determine an approximate melting range. For an accurate measurement, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

-

Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for formulation development. A common method for determining solubility involves the preparation of saturated solutions.[7][8]

Apparatus and Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, dichloromethane, chloroform)

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in separate vials.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Once equilibrated, the solutions are allowed to stand to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which has both an acidic carboxylic acid group and a basic piperazine moiety, potentiometric titration is a suitable method for pKa determination.[9][10][11][12]

Apparatus and Materials:

-

pH meter with a glass electrode, calibrated

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

This compound solution of known concentration

Procedure:

-

Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent.

-

Titration with Acid: The solution is titrated with the standardized strong acid solution. The pH of the solution is recorded after each incremental addition of the acid.

-

Titration with Base: A fresh sample of the compound solution is titrated with the standardized strong base solution, again recording the pH after each addition.

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve, which corresponds to the pH at which half of the acidic or basic group has been neutralized.

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

References

- 1. 4-PIPERAZIN-1-YL-BENZOIC ACID | 85474-75-5 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. web.mit.edu [web.mit.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. sintef.no [sintef.no]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

4-(Piperazin-1-yl)benzoic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, molecular structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores the broader biological significance of the piperazine moiety as a "privileged structure" in pharmacology and delves into the potential role of related compounds in the inhibition of critical signaling pathways, such as the Hedgehog signaling cascade. Detailed experimental methodologies for synthesis and relevant biological assays are provided to facilitate further research and application of this versatile chemical scaffold.

Chemical Identity and Molecular Structure

This compound is a bifunctional organic compound featuring a benzoic acid moiety substituted at the para-position with a piperazine ring.

-

CAS Number: 85474-75-5[1]

-

Molecular Formula: C₁₁H₁₄N₂O₂[2]

-

IUPAC Name: this compound

-

Synonyms: 4-(1-Piperazinyl)benzoic acid, 1-(4-Carboxyphenyl)piperazine

Molecular Structure:

The structure consists of a planar benzene ring bonded to a carboxyl group and a piperazine ring, which typically adopts a chair conformation.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 206.24 g/mol | PubChem |

| Melting Point | 295 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 424.7 ± 30.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 5.02 ± 0.10 | ChemicalBook[3] |

| XLogP3 (Predicted) | -1.6 | PubChemLite[2] |

| Appearance | Colorless crystals | ChemicalBook[3] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7-8 ppm), Piperazine protons (~3-4 ppm), Carboxylic acid proton (>10 ppm, broad), NH proton of piperazine (variable, broad). |

| ¹³C NMR | Aromatic carbons (~115-155 ppm), Carboxylic carbon (~170 ppm), Piperazine carbons (~45-55 ppm). |

| Infrared (IR) Spectroscopy | Broad O-H stretch (carboxylic acid dimer, ~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), Aromatic C=C stretches (~1600, 1500 cm⁻¹), C-N stretch (~1200-1300 cm⁻¹), N-H bend (~1500-1650 cm⁻¹).[4][5] |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 207.11. Characteristic fragmentation includes loss of the carboxylic acid group and cleavage of the piperazine ring.[6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the nucleophilic aromatic substitution of a protected piperazine onto a fluorinated benzoic acid, followed by deprotection.

Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

References

- 1. 85474-75-5|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Spectroscopic and Structural Analysis of 4-(Piperazin-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Piperazin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The information is presented to facilitate its use in research, development, and quality control.

Molecular Structure and Properties

This compound is a bifunctional molecule incorporating a piperazine ring and a benzoic acid moiety. This unique structure imparts properties that are valuable in the design of novel therapeutic agents and functional materials.

Molecular Formula: C₁₁H₁₄N₂O₂

Molecular Weight: 206.24 g/mol

IUPAC Name: this compound

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a common solvent like DMSO-d₆ are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~7.80 | d | 2H | Ar-H (ortho to COOH) |

| ~6.95 | d | 2H | Ar-H (ortho to piperazine) |

| ~3.20 | t | 4H | -CH₂-N(Ar)-CH₂- |

| ~2.90 | t | 4H | -CH₂-NH-CH₂- |

| ~2.80 | br s | 1H | NH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C=O (Carboxylic Acid) |

| ~152.0 | Ar-C (ipso, attached to N) |

| ~131.0 | Ar-CH (ortho to COOH) |

| ~122.0 | Ar-C (ipso, attached to COOH) |

| ~114.5 | Ar-CH (ortho to piperazine) |

| ~48.0 | -CH₂-N(Ar)-CH₂- |

| ~45.0 | -CH₂-NH-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid, H-bonded) |

| ~3300 | Medium | N-H stretch (Piperazine) |

| ~2950-2800 | Medium | C-H stretch (Aliphatic) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-N stretch (Aryl-N) |

| ~1130 | Medium | C-N stretch (Aliphatic) |

| ~920 | Broad | O-H bend (Carboxylic Acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted data for this compound using electrospray ionization (ESI) is shown below.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion |

| 207.11 | [M+H]⁺ |

| 229.09 | [M+Na]⁺ |

| 205.10 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 14 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 180 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer. The ESI source can be operated in both positive and negative ion modes.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimal values for the analyte.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for obtaining the spectroscopic data.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 4-(Piperazin-1-yl)benzoic acid

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar compounds and established scientific principles to provide a thorough understanding of its physicochemical properties.

Physicochemical Properties

This compound is a bifunctional molecule featuring a piperazine ring and a benzoic acid moiety. These functional groups dictate its solubility and stability characteristics.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₄N₂O₂ | J&K Scientific[1] |

| Molecular Weight | 206.24 g/mol | J&K Scientific[1] |

| Melting Point | 295 °C | ChemicalBook[2] |

| Predicted pKa | 5.02 ± 0.10 | ChemicalBook[2] |

| Appearance | Colorless crystals | ChemicalBook[2] |

Solubility Profile

The solubility of this compound is influenced by its zwitterionic nature, capable of forming salts in both acidic and basic conditions. The hydrochloride salt form, in particular, is expected to have enhanced aqueous solubility[3].

Qualitative Solubility:

Based on data for structurally related compounds, a qualitative solubility profile can be inferred:

-

Water: The parent compound, piperazine, is freely soluble in water[4]. A methylated analog, 4-(4-Methylpiperazin-1-yl)benzoic acid, is described as slightly soluble in water[5]. Therefore, this compound is expected to have some degree of aqueous solubility, which can be significantly increased by forming a salt.

-

Organic Solvents: 4-(4-Methylpiperazin-1-yl)benzoic acid is soluble in chloroform, dichloromethane, and ethanol[5]. Piperazine is poorly soluble in diethyl ether[4]. Benzoic acid itself shows a wide range of solubilities in organic solvents, with high solubility in DMF and DMSO[6].

Quantitative Solubility Data (Inferred and from Related Compounds):

| Solvent | Benzoic Acid Molar Solubility (M) at 25°C[6] | Estimated Solubility of this compound |

| Water | 0.027 | Sparingly Soluble |

| Methanol | 4.3 | Soluble |

| Ethanol | 3.9 | Soluble |

| Dimethylformamide (DMF) | 5.8 | Very Soluble |

| Dimethyl sulfoxide (DMSO) | >5 | Very Soluble |

| Dichloromethane | 1.8 | Soluble |

| Chloroform | 2.1 | Soluble |

| Diethyl Ether | 3.3 | Slightly Soluble to Sparingly Soluble |

Stability Profile

The stability of this compound is a critical parameter for its use in synthesis and formulation. Forced degradation studies are essential to understand its degradation pathways under various stress conditions.

General Degradation Pathways for Related Structures:

-

Arylpiperazines: The metabolism of arylpiperazine derivatives often involves CYP3A4-dependent N-dealkylation and CYP2D6-dependent oxidation to form hydroxylated metabolites[7][8].

-

Piperazine: Thermal degradation of piperazine can occur at temperatures above 160°C and may involve SN2 substitution reactions, leading to ring-opening[9][10]. Oxidative degradation can be catalyzed by metal ions like copper[9].

-

Benzoic Acid: Thermal decomposition of benzoic acid at high temperatures (around 475-500°C) can lead to decarboxylation, producing benzene and carbon dioxide[11].

Forced Degradation Studies:

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of a molecule[12][13]. A typical forced degradation study would expose this compound to the following conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Hydrolysis of amide bonds if present in derivatives. The piperazine ring is generally stable to acid hydrolysis. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Similar to acid hydrolysis, potential for amide cleavage in derivatives. |

| Oxidation | 3-30% H₂O₂, room temperature or heat | Oxidation of the piperazine ring, potentially leading to N-oxides or ring-opened products. |

| Thermal Degradation | Dry heat, elevated temperatures (e.g., 60-80°C or higher) | Decarboxylation of the benzoic acid moiety, and potential degradation of the piperazine ring at very high temperatures. |

| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Photochemical reactions can lead to a variety of degradation products, depending on the chromophores present. |

Experimental Protocols

Detailed experimental protocols are essential for reproducible solubility and stability studies.

Protocol 1: Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for stress testing.

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ in water). For thermal stress, use the solid compound or a solution in a suitable solvent. For photostability, expose the solid or solution to a light source as per ICH Q1B guidelines.

-

Stress Conditions: Incubate the samples under the specified conditions for a defined period. It is advisable to have multiple time points.

-

Neutralization/Quenching: At each time point, withdraw an aliquot and neutralize the acid/base stressed samples or quench the oxidative reaction if necessary.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify and characterize the major degradation products using techniques like LC-MS and NMR.

Role in Drug Discovery and Development

This compound and its derivatives are valuable building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology.

Workflow: Synthesis of Kinase Inhibitors

The following diagram illustrates a generalized workflow where this compound or its derivatives are used as key intermediates in the synthesis of kinase inhibitors like Imatinib.

Signaling Pathway: General Mechanism of Kinase Inhibition

Many drugs synthesized using this compound derivatives target protein kinases, which are crucial regulators of cell signaling pathways. The diagram below shows a simplified representation of how a kinase inhibitor can block a signaling cascade.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 4-PIPERAZIN-1-YL-BENZOIC ACID | 85474-75-5 [amp.chemicalbook.com]

- 3. 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride (1185000-02-5) for sale [vulcanchem.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. biosynce.com [biosynce.com]

- 6. scribd.com [scribd.com]

- 7. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. | Semantic Scholar [semanticscholar.org]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. Benzoic acid - Wikipedia [en.wikipedia.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

A Technical Guide to 4-(Piperazin-1-yl)benzoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)benzoic acid, a versatile building block in medicinal chemistry and drug discovery. This document details its commercial availability, synthesis protocols, and its role as a key scaffold in the development of targeted therapeutics.

Commercial Availability

This compound (CAS No: 85474-75-5) is readily available from a variety of commercial suppliers, catering to the needs of research and development laboratories. The compound is typically offered in high purity, suitable for synthetic and biological applications. Below is a summary of representative commercial sources.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Lead Time |

| ChemUniverse | P78255 | 97% | 250 mg | $135.00 | 6 to 8 days |

| J&K Scientific | 102218 | 97% | Inquire | Inquire | Inquire |

| BLD Pharm | BD00821417 | Inquire | 5 g | $141.00 (as xhydrochloride) | Inquire |

| Dana Bioscience | BD00821417-5g | Inquire | 5 g | $141.00 (as xhydrochloride) | Inquire |

Note: Prices and lead times are subject to change and may vary based on the supplier and quantity ordered. Researchers are advised to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the chemical literature. A common and efficient method involves the nucleophilic aromatic substitution of a leaving group on the benzoic acid ring by piperazine. Below are detailed experimental protocols for the synthesis of a key precursor and a related derivative, which illustrate the fundamental synthetic strategies.

Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid

This protocol describes the synthesis of a protected form of the title compound, which can be subsequently deprotected to yield this compound.

Reaction Scheme:

Caption: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid.

Materials:

-

Ethyl 1-piperazinecarboxylate (2.0 g, 12.6 mmol)

-

4-Fluorobenzoic acid (1.7 g, 12.6 mmol)

-

Potassium carbonate (K₂CO₃) (2.6 g, 18.9 mmol)

-

Dry acetonitrile (10 mL)

-

Ice-cold water

-

Glacial acetic acid

Procedure:

-

A mixture of ethyl 1-piperazinecarboxylate, 4-fluorobenzoic acid, and potassium carbonate in dry acetonitrile is prepared in a round-bottom flask.

-

The reaction mixture is heated at 353 K for 12 hours with constant stirring under a nitrogen atmosphere[1].

-

After cooling to room temperature, the mixture is slowly poured into 100 mL of ice-cold water.

-

The solution is then acidified with glacial acetic acid to a pH of 3-5[1].

-

The resulting precipitate is collected by filtration to yield the product as a pale-white crystalline solid[1].

Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

This protocol details the synthesis of a derivative of the title compound, which is a crucial intermediate in the production of the tyrosine kinase inhibitor, Imatinib.

Reaction Scheme:

Caption: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Materials:

-

4-(Chloromethyl)benzoic acid (100 g)

-

N-Methylpiperazine (60 g)

-

Sodium bicarbonate (49 g)

-

N,N-Dimethylformamide (DMF) (350 mL)

-

Hydrogen chloride gas

Procedure:

-

In a reactor equipped with a stirrer and thermometer, 4-(chloromethyl)benzoic acid, N-methylpiperazine, and sodium bicarbonate are mixed in DMF.

-

The reaction is carried out at 30°C for 2 hours.

-

After cooling to room temperature, the reaction mixture is purified.

-

Hydrogen chloride gas is then passed through the purified mixture, leading to the precipitation of a large amount of white solid.

-

The solid is collected by centrifugation to obtain the final product.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively profiled for its intrinsic biological activity, its core structure is a well-established and privileged scaffold in medicinal chemistry. The piperazine moiety is a common feature in a multitude of biologically active compounds, often serving as a key pharmacophore that can interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases.

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of more complex and potent molecules. By modifying the piperazine nitrogen and the carboxylic acid group, a diverse range of derivatives can be generated with tailored pharmacological profiles.

Known Biological Activities of Derivatives:

Derivatives of this compound have been shown to exhibit a wide range of biological activities, targeting various signaling pathways implicated in disease.

-

Kinase Inhibition: The this compound scaffold is a key component of numerous kinase inhibitors. For instance, derivatives have been developed as potent inhibitors of:

-

ABL and c-KIT: The structure is a cornerstone in the development of type II ABL/c-KIT dual kinase inhibitors for the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.

-

mTOR: The benzonaphthyridinone inhibitor Torin1, which contains a modified this compound moiety, is a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR)[2].

-

CSNK2A: Certain derivatives have been identified as inhibitors of casein kinase 2 (CSNK2A), a protein kinase involved in various cellular processes and a target for antiviral and anticancer therapies[3].

-

PDGF Receptor: Quinazoline derivatives incorporating the this compound template have been identified as potent and selective inhibitors of the platelet-derived growth factor (PDGF) receptor[4].

-

-

Histone Deacetylase (HDAC) Inhibition: Carbohydroxamic acid derivatives incorporating the 4-(piperazin-1-yl)sulfonyl]benzoic acid structure have been identified as selective inhibitors of histone deacetylase-6 (HDAC6), a promising target for cancer therapy[5].

The general workflow for utilizing this compound in a drug discovery program is illustrated below.

Caption: Drug discovery workflow utilizing this compound.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in modern drug discovery, primarily due to the favorable physicochemical and pharmacokinetic properties imparted by the piperazine ring. The piperazine moiety can improve aqueous solubility and oral bioavailability, and its two nitrogen atoms provide opportunities for facile chemical modification to optimize target binding and selectivity.

Key Applications:

-

Scaffold for Kinase Inhibitors: As highlighted in the previous section, this molecule is a fundamental building block for a wide array of kinase inhibitors. Its rigid structure allows for the precise positioning of functional groups to interact with the ATP-binding pocket of kinases.

-

Fragment-Based Drug Discovery: The piperazine and benzoic acid moieties can be considered as fragments that can be used in fragment-based screening to identify initial hits against a biological target. These hits can then be elaborated into more potent leads.

-

Linker in PROTACs: The Boc-protected version of this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful new therapeutic modality for targeted protein degradation[6].

References

- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Pivotal Role of 4-(Piperazin-1-yl)benzoic Acid as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(piperazin-1-yl)benzoic acid and its derivatives, critical intermediates in the synthesis of a range of pharmaceuticals. The document elucidates the synthetic pathways, key chemical properties, and significant applications of this versatile scaffold, with a particular focus on its role in the development of targeted cancer therapies such as Imatinib. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] When incorporated into a larger molecular framework, the piperazine ring can impart desirable characteristics such as improved aqueous solubility, oral bioavailability, and the ability to form crucial interactions with biological targets. This compound, in particular, serves as a key building block, offering a reactive carboxylic acid handle for amide bond formation and a secondary amine on the piperazine ring for further functionalization. This dual reactivity makes it an invaluable intermediate for the construction of complex drug molecules.

Physicochemical and Quantitative Data

The fundamental properties of this compound and its closely related derivatives are crucial for their application in synthesis. The following tables summarize key quantitative data for this compound and its N-methylated analog, which is a direct precursor in several industrial syntheses.

Table 1: Physicochemical Properties of this compound Derivatives

| Property | This compound | 4-(4-Methylpiperazin-1-yl)benzoic acid |

| CAS Number | 85474-75-5 | 86620-62-4[2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | C₁₂H₁₆N₂O₂[3] |

| Molecular Weight | 206.24 g/mol | 220.27 g/mol [3] |

| Melting Point | Not specified | 230 °C[2] |

| Boiling Point | Not specified | 393.9±37.0 °C at 760 mmHg[2] |

| Density | Not specified | 1.2±0.1 g/cm³[2] |

| pKa | Not specified | 5.02±0.10 (Predicted)[2] |

| Solubility | Not specified | Soluble in chloroform, dichloromethane, and ethanol; slightly soluble in water.[2] |

Table 2: Synthetic Yields for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time | Purity (%) | Yield (%) | Reference |

| 4-(Chloromethyl)benzoic acid | Sodium hydroxide | Water | 50 | 1h | 99.8 | 96.8 | CN103382191B |

| 4-(Chloromethyl)benzoic acid | Sodium carbonate | Methanol | 64 | 2h | 99.9 | 95.7 | CN103382191A |

| 4-(Chloromethyl)benzoic acid | Sodium bicarbonate | N,N-Dimethylformamide | 30 | 2h | 99.8 | 97.3 | CN103382191B |

| 4-(Chloromethyl)benzoic acid | Potassium carbonate | Water | 150 | 0.5h | 99.9 | 97.9 | CN103382191A |

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNA_r) reaction between a piperazine derivative and a 4-halobenzoic acid. The following sections detail the experimental protocols for the synthesis of a key protected intermediate and the subsequent generation of derivatives used in drug synthesis.

Experimental Protocol: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid

This protocol describes the synthesis of a protected form of this compound, which can then be deprotected to yield the parent compound. The ethoxycarbonyl group serves as a protecting group for one of the piperazine nitrogens, preventing side reactions.

Reaction Scheme:

Materials:

-

Ethyl 1-piperazinecarboxylate (2.0 g, 12.6 mmol)

-

4-Fluorobenzoic acid (1.7 g, 12.6 mmol)[1]

-

Potassium carbonate (K₂CO₃) (2.6 g, 18.9 mmol)[1]

-

Dry acetonitrile (10 mL)[1]

-

Ice-cold water (100 mL)[1]

-

Glacial acetic acid

Procedure:

-

A mixture of ethyl 1-piperazinecarboxylate, 4-fluorobenzoic acid, and potassium carbonate in dry acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

-

The reaction mixture is heated to 353 K (80 °C) and stirred for 12 hours under a nitrogen atmosphere.[1]

-

After cooling to room temperature, the mixture is slowly poured into ice-cold water.[1]

-

The aqueous solution is then acidified to a pH of 3-5 with glacial acetic acid, which causes the product to precipitate.[1]

-

The precipitate is collected by filtration and washed with water.

-

The resulting product is a pale-white crystalline solid.[1]

-

The reported yield for this reaction is 70%.[1]

Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

A commercially significant derivative is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of the anticancer drug Imatinib. This compound is typically synthesized from 4-(chloromethyl)benzoic acid and N-methylpiperazine.

Reaction Scheme:

This reaction is generally carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Various bases and solvents can be employed to optimize the yield and purity, as detailed in Table 2.

Role as a Pharmaceutical Intermediate: The Case of Imatinib

This compound derivatives are instrumental in the synthesis of numerous pharmaceuticals. A prominent example is the role of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.

The synthesis of Imatinib involves the amide coupling of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. The carboxylic acid group of the piperazinyl benzoic acid derivative is activated, often by conversion to an acyl chloride, to facilitate the reaction with the aniline derivative.

Visualizations

Experimental Workflow for the Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid

The following diagram illustrates the step-by-step laboratory procedure for the synthesis of the protected this compound intermediate.

Caption: Workflow for the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.

Logical Relationship in Drug Synthesis: From Intermediate to Targeted Therapy

This diagram illustrates the logical progression from the this compound scaffold to the final drug product, Imatinib, and its mechanism of action.

Caption: Role of the intermediate in the synthesis and therapeutic action of Imatinib.

Conclusion

This compound and its derivatives are undeniably crucial intermediates in the pharmaceutical industry. Their structural features allow for facile incorporation into a wide range of molecular architectures, leading to the development of potent and effective drugs. The synthesis of Imatinib serves as a prime example of the industrial and medicinal importance of this scaffold. As drug discovery continues to evolve, the demand for versatile and reliable building blocks like this compound is expected to remain high, ensuring its continued significance in the development of new therapeutic agents. Further research into novel synthetic methodologies and applications of this intermediate will undoubtedly contribute to the advancement of medicinal chemistry.

References

4-(Piperazin-1-yl)benzoic Acid Derivatives: A Technical Guide to Their Synthesis and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(piperazin-1-yl)benzoic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, summarizes their biological activities with quantitative data, provides explicit experimental protocols, and visualizes key mechanisms and workflows.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. The inherent properties of the piperazine ring, such as its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive moiety in drug design. Derivatives of this core structure have exhibited a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological effects. This guide aims to consolidate the current knowledge on these derivatives to aid researchers in their drug discovery and development endeavors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into the formation of amide and ester linkages at the carboxylic acid group.

General Synthesis of Amide Derivatives

A common and effective method for synthesizing amide derivatives involves the coupling of this compound with a desired amine using a suitable coupling agent.

Experimental Protocol: Amide Synthesis via Carbodiimide Coupling

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Coupling Agents: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.

General Synthesis of Ester Derivatives

Ester derivatives are typically synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a large excess of the desired alcohol, which also serves as the solvent.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction is reversible, and driving it to completion can be achieved by removing the water formed, for instance, by using a Dean-Stark apparatus.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

Caption: General workflows for the synthesis of amide and ester derivatives.

Potential Therapeutic Applications

Anticancer Activity

Numerous this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Anticancer Activity (IC₅₀ Values)

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CPD-1 | Ciprofloxacin derivative | A549 (Lung) | 14.8 | [1] |

| CPD-2 | Ciprofloxacin derivative | A549 (Lung) | 24.8 | [1] |

| CPD-3 | Ciprofloxacin derivative | A549 (Lung) | 23.6 | [1] |

| CPD-4 | Ciprofloxacin derivative | A549 (Lung) | 20.7 | [1] |

| PQU-1 | Piperazinyl-quinoline-isatin | MDA-MB-468 (Breast) | 10.34 - 66.78 | [2] |

| PQU-2 | Piperazinyl-quinoline-isatin | MCF7 (Breast) | 10.34 - 66.78 | [2] |

| SCB-1 | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Various | 0.31 - 120.52 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

-

p53-Mediated Apoptosis: Some derivatives have been shown to upregulate the tumor suppressor protein p53. This leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[3][4]

Caption: Simplified p53-mediated apoptosis pathway.

-

G2/M Cell Cycle Arrest: Certain derivatives can induce cell cycle arrest at the G2/M phase. This is often mediated by the upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn inhibits the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition.[1]

Caption: Simplified G2/M cell cycle arrest pathway.

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity (MIC Values)

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| PYR-1 | Pyrazole derivative | S. aureus | 0.5 | [5] |

| PYR-2 | Pyrazole derivative | Enterococci | 0.78 | [6] |

| CSB-1 | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | S. aureus | 125 | [4] |

| CSB-2 | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | B. subtilis | 125 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many of these derivatives are still under investigation. However, some studies suggest that these compounds may disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[6] Further research is needed to fully elucidate the molecular targets and pathways involved.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent pharmacological activities. Their synthetic accessibility and the potential for broad chemical modification make them attractive candidates for further investigation in the fields of oncology, infectious diseases, and neurology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. youtube.com [youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide synthesis by acylation [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Action of 4-(Piperazin-1-yl)benzoic Acid-Containing Compounds as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a detailed examination of the mechanism of action of these compounds, with a specific focus on their role as inhibitors of key protein kinases implicated in cancer: BCR-ABL, VEGFR-2, and c-Met. This document outlines the molecular interactions, signaling pathways, and experimental methodologies used to characterize these inhibitors, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The this compound Scaffold in Kinase Inhibition

The this compound moiety is a key pharmacophore that has been successfully incorporated into a variety of kinase inhibitors. Its structural features, including a piperazine ring and a benzoic acid group, allow for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. A prominent example is the N-methyl piperazine group in Imatinib, which is crucial for its bioavailability and cellular activity in treating chronic myeloid leukemia (CML) by targeting the BCR-ABL tyrosine kinase.[1][2] This guide will delve into the specific mechanisms by which compounds containing this scaffold inhibit critical kinases involved in tumorigenesis and angiogenesis.

Targeting the BCR-ABL Fusion Protein in Chronic Myeloid Leukemia

The fusion protein BCR-ABL is the primary driver in CML.[3] Small molecule inhibitors that target the ATP-binding site of the ABL kinase domain have revolutionized CML treatment.

Mechanism of Action

Compounds containing the this compound scaffold, particularly derivatives of the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, have been developed as potent pan-BCR-ABL inhibitors, including against the challenging T315I mutant.[4] These inhibitors function as ATP-competitive binders, occupying the ATP-binding pocket of the ABL kinase domain. This binding prevents the autophosphorylation and activation of BCR-ABL, thereby blocking downstream signaling pathways that lead to uncontrolled cell proliferation and survival of leukemia cells.[5]

Signaling Pathway

The inhibition of BCR-ABL disrupts multiple downstream signaling cascades crucial for CML pathogenesis. A simplified representation of the BCR-ABL signaling pathway and the point of inhibition is depicted below.

Quantitative Data

The following table summarizes the inhibitory activity of representative this compound-containing compounds against BCR-ABL.

| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) |

| AKE-72 (5) | BCR-ABLWT | < 0.5 | K-562 | < 10 |

| AKE-72 (5) | BCR-ABLT315I | 9 | - | - |

| AK-HW-90 (2b) | BCR-ABLWT | 2.16 | K-562 | - |

| AK-HW-90 (2b) | BCR-ABLT315I | 0.651 | - | - |

Data sourced from multiple studies.[3][4]

Inhibition of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6][7]

Mechanism of Action

Piperazine-containing compounds can act as potent inhibitors of VEGFR-2. These small molecules typically compete with ATP for binding to the kinase domain of VEGFR-2. By occupying the ATP-binding site, they prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[6][7]

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways.

Quantitative Data

The following table presents the in vitro inhibitory activity of selected piperidinyl-based benzoxazole derivatives, which share structural similarities with the this compound scaffold, against VEGFR-2.

| Compound | VEGFR-2 IC50 (µM) | c-Met IC50 (µM) |

| 5a | 0.970 | 1.885 |

| 5g | 0.145 | 0.256 |

| 5h | 0.211 | 0.320 |

| 11a | 0.095 | 0.224 |

| 11b | 0.057 | 0.181 |

| Sorafenib (Reference) | 0.058 | - |

| Staurosporine (Reference) | - | 0.237 |

Data sourced from a study on piperidinyl-based benzoxazole derivatives.[8]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a common method for determining the in vitro inhibitory potency of a compound against VEGFR-2 kinase.

References

- 1. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Synthesis and Evaluation of 4-(Piperazin-1-yl)benzoic Acid and its Analogs: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-(Piperazin-1-yl)benzoic acid and its analogs, which are scaffolds of significant interest in medicinal chemistry. These compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. This application note outlines common synthetic routes, presents quantitative data for a selection of analogs, and details experimental workflows for their biological evaluation.

Synthetic Routes

The synthesis of this compound and its derivatives can be primarily achieved through two common methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

1. Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for forming aryl-nitrogen bonds. The reaction typically involves the displacement of a leaving group, such as a halogen (commonly fluorine or chlorine), from an aromatic ring by a nucleophile, in this case, a piperazine derivative. The aromatic ring is usually activated by electron-withdrawing groups.

2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds. It offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. This method is particularly useful for less reactive aryl halides.

A generalized synthetic scheme is presented below:

Application Notes and Protocols for the Analytical Characterization of 4-(Piperazin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the thorough characterization of 4-(Piperazin-1-yl)benzoic acid. The protocols detailed herein are essential for confirming the identity, purity, and stability of this compound, which is a critical component in pharmaceutical development and chemical research. The methods described include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.

Introduction

This compound is a bifunctional molecule incorporating a piperazine ring and a benzoic acid moiety. This structure makes it a versatile building block in medicinal chemistry and materials science. Accurate and robust analytical characterization is paramount to ensure the quality and reliability of this compound in downstream applications. This document outlines the key analytical techniques and provides detailed protocols for their implementation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point | 295°C | [2] |

| pKa | 5.02 ± 0.10 (Predicted) | [2] |

| Appearance | Colorless crystals | [2] |

| Solubility | Freely soluble in water and ethylene glycol, insoluble in diethyl ether. | [3] |

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The general workflow for this characterization is depicted below.

Caption: General workflow for the synthesis and analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and for identifying and quantifying any impurities. A reversed-phase HPLC method is typically employed.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Filter and degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 1 mg of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Purity Data

| Sample ID | Retention Time (min) | Peak Area (%) |

| Main Compound | 12.5 | 99.5 |

| Impurity 1 | 8.2 | 0.3 |

| Impurity 2 | 15.1 | 0.2 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this compound.

Protocol:

-

Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS).

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100 - 500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

-